6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC13766228
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClFN2O2 |
|---|---|
| Molecular Weight | 254.73 g/mol |
| IUPAC Name | tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H |
| Standard InChI Key | PGSZBHZPWPAPLQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is defined by a 1,4-diazepane backbone, a fluorine atom at the 6-position, and a tert-butyl ester group at the carboxylate moiety. The hydrochloride salt formation at the amine group improves solubility and crystallinity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClFN₂O₂ |
| Molecular Weight | 254.73 g/mol |
| IUPAC Name | tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate hydrochloride |
| SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
| InChIKey | PGSZBHZPWPAPLQ-UHFFFAOYSA-N |
The fluorine atom introduces electronegativity, altering electron distribution across the diazepane ring and influencing intermolecular interactions. The tert-butyl ester group enhances lipophilicity, critical for membrane permeability in drug candidates.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three primary steps:
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Diazepane Ring Formation: Cyclization of diamine precursors (e.g., 1,4-diaminobutane) with carbonyl compounds under acidic or basic conditions.
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Fluorination: Introduction of fluorine at the 6-position using electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) .
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Esterification and Salt Formation: Reaction with tert-butyl chloroformate to install the ester group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Optimization Challenges
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Fluorination Efficiency: Achieving regioselective fluorination at the 6-position requires precise control of reaction temperature and stoichiometry. Excess DAST may lead to over-fluorination or ring degradation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are employed to isolate the hydrochloride salt with >95% purity.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Prodrugs: The tert-butyl ester is cleaved in vivo to release active carboxylic acids.
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Peptidomimetics: Incorporation into macrocyclic peptides to improve pharmacokinetics.
Case Study: Orexin Receptor Ligands
In the development of OX1R-selective PET ligands, 6-fluoro-diazepane derivatives demonstrated nanomolar affinity (Kᵢ = 0.69 nM) and 77-fold selectivity over OX2R. Fluorine’s steric and electronic effects were critical to binding pose stability .
| Parameter | Recommendation |
|---|---|
| Handling | Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact. |
| Storage | Store at 2–8°C in a tightly sealed container under inert gas. |
| Disposal | Incinerate following hazardous waste regulations. |
The compound is labeled "For research use only," with no human or veterinary applications.
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